2-[2-[2-[2-[bis(carboxylatomethyl)amino]phenoxy]ethoxy]-N-(carboxylatomethyl)anilino]acetate
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Overview
Description
2-[2-[2-[2-[bis(carboxylatomethyl)amino]phenoxy]ethoxy]-N-(carboxylatomethyl)anilino]acetate is a complex organic compound with a molecular formula of C43H27Cl2N3O16 . It is known for its unique structure, which includes multiple carboxylate groups and a phenoxyethoxy backbone. This compound is often used in various scientific research applications due to its versatile chemical properties.
Preparation Methods
The synthesis of 2-[2-[2-[2-[bis(carboxylatomethyl)amino]phenoxy]ethoxy]-N-(carboxylatomethyl)anilino]acetate involves several steps. The process typically starts with the preparation of the bis(carboxylatomethyl)amino precursor, which is then reacted with phenoxyethoxy derivatives under controlled conditions . Industrial production methods often involve the use of high-purity reagents and advanced purification techniques to ensure the final product’s quality and consistency .
Chemical Reactions Analysis
2-[2-[2-[2-[bis(carboxylatomethyl)amino]phenoxy]ethoxy]-N-(carboxylatomethyl)anilino]acetate undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the carboxylate groups and the phenoxyethoxy backbone .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a reagent for complexation reactions and as a building block for synthesizing more complex molecules . In biology, it is studied for its potential role in enzyme inhibition and as a ligand for metal ions . In medicine, it is explored for its potential therapeutic applications, including its use as a chelating agent . In industry, it is used in the production of advanced materials and as a component in various chemical processes .
Mechanism of Action
The mechanism of action of 2-[2-[2-[2-[bis(carboxylatomethyl)amino]phenoxy]ethoxy]-N-(carboxylatomethyl)anilino]acetate involves its ability to form stable complexes with metal ions . This property makes it an effective chelating agent, which can sequester metal ions and prevent them from participating in unwanted chemical reactions . The molecular targets and pathways involved in its action include metal ion binding sites and enzyme active sites .
Comparison with Similar Compounds
Compared to other similar compounds, 2-[2-[2-[2-[bis(carboxylatomethyl)amino]phenoxy]ethoxy]-N-(carboxylatomethyl)anilino]acetate is unique due to its specific structure and the presence of multiple carboxylate groups . Similar compounds include tetrasodium 2-[2-(bis(carboxylatomethyl)amino)ethyl-(carboxylatomethyl)amino]acetate and disodium-2(2-(bis(carboxymethyl)amino)-ethyl-(carboxylatomethyl)amino)acetate . These compounds share some structural similarities but differ in their specific chemical properties and applications .
Properties
Molecular Formula |
C22H20N2O10-4 |
---|---|
Molecular Weight |
472.4 g/mol |
IUPAC Name |
2-[2-[2-[2-[bis(carboxylatomethyl)amino]phenoxy]ethoxy]-N-(carboxylatomethyl)anilino]acetate |
InChI |
InChI=1S/C22H24N2O10/c25-19(26)11-23(12-20(27)28)15-5-1-3-7-17(15)33-9-10-34-18-8-4-2-6-16(18)24(13-21(29)30)14-22(31)32/h1-8H,9-14H2,(H,25,26)(H,27,28)(H,29,30)(H,31,32)/p-4 |
InChI Key |
FTEDXVNDVHYDQW-UHFFFAOYSA-J |
Canonical SMILES |
C1=CC=C(C(=C1)N(CC(=O)[O-])CC(=O)[O-])OCCOC2=CC=CC=C2N(CC(=O)[O-])CC(=O)[O-] |
Origin of Product |
United States |
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